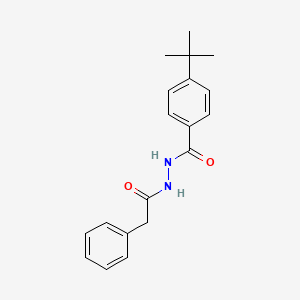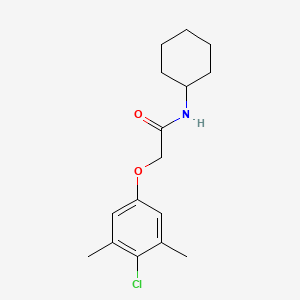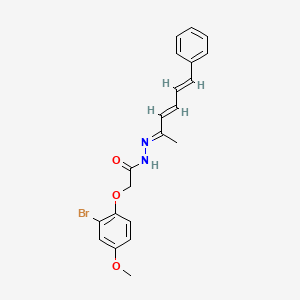
4-tert-butyl-N'-(phenylacetyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N'-(phenylacetyl)benzohydrazide, also known as TBPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and is synthesized through a series of chemical reactions.
作用機序
4-tert-butyl-N'-(phenylacetyl)benzohydrazide exerts its therapeutic effects through a variety of mechanisms. One mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the expression of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N'-(phenylacetyl)benzohydrazide inhibits the growth of cancer cells and induces apoptosis. Additionally, 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In vivo studies have shown that 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has anti-inflammatory effects and can reduce the severity of inflammation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 4-tert-butyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential therapeutic applications. 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 4-tert-butyl-N'-(phenylacetyl)benzohydrazide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 4-tert-butyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential toxicity. Studies have shown that 4-tert-butyl-N'-(phenylacetyl)benzohydrazide can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 4-tert-butyl-N'-(phenylacetyl)benzohydrazide. One area of research involves the development of new 4-tert-butyl-N'-(phenylacetyl)benzohydrazide derivatives with improved therapeutic properties. Additionally, further studies are needed to investigate the potential toxicity of 4-tert-butyl-N'-(phenylacetyl)benzohydrazide and its derivatives. Another area of research involves the development of new drug delivery systems for 4-tert-butyl-N'-(phenylacetyl)benzohydrazide, which could improve its efficacy and reduce its toxicity. Finally, more studies are needed to investigate the potential therapeutic applications of 4-tert-butyl-N'-(phenylacetyl)benzohydrazide in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 4-tert-butyl-N'-(phenylacetyl)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 4-tert-butyl-N'-(phenylacetyl)benzohydrazide is a multi-step process that requires careful monitoring of reaction conditions. 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, further studies are needed to investigate its potential toxicity and to develop new 4-tert-butyl-N'-(phenylacetyl)benzohydrazide derivatives with improved therapeutic properties.
合成法
The synthesis of 4-tert-butyl-N'-(phenylacetyl)benzohydrazide involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the reaction of benzoyl chloride with hydrazine hydrate to produce benzohydrazide. The resulting compound is then reacted with phenylacetic acid to obtain N'-(phenylacetyl)benzohydrazide. Finally, the addition of tert-butyl bromide to the reaction mixture results in the formation of 4-tert-butyl-N'-(phenylacetyl)benzohydrazide. The overall synthesis method is a multi-step process that requires careful monitoring of reaction conditions to obtain a high yield of the final product.
科学的研究の応用
4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the use of 4-tert-butyl-N'-(phenylacetyl)benzohydrazide as an anticancer agent. Studies have shown that 4-tert-butyl-N'-(phenylacetyl)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-tert-butyl-N'-(phenylacetyl)benzohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-tert-butyl-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)16-11-9-15(10-12-16)18(23)21-20-17(22)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFROCKVOGVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)

![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)
![N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)

![1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B5749739.png)
